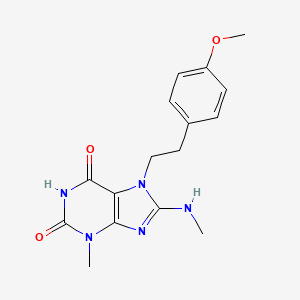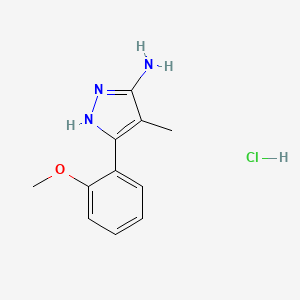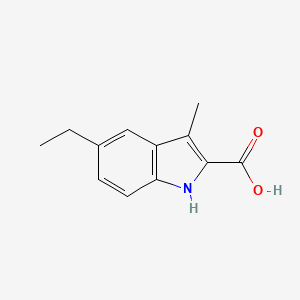
(E)-3-(2-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research for its potential applications in various areas. This compound is also known as CPTH2 and is a potent inhibitor of histone deacetylase 8 (HDAC8). HDAC8 is an enzyme that plays a crucial role in regulating gene expression, and its inhibition has been shown to have therapeutic potential in various diseases.
Scientific Research Applications
Optoelectronic Devices and Nonlinear Optical Materials
Research on donor-acceptor substituted thiophene dyes, which share structural similarities with the compound , has demonstrated their potential in enhancing nonlinear optical limiting for applications in optoelectronic devices. These devices aim to protect human eyes and optical sensors, and stabilize light sources in optical communications. The nonlinearity observed in the studied samples arises from a two-photon absorption process, indicating the compound's relevance in photonic applications (Anandan et al., 2018).
Crystal Structure Analysis
The crystal structure and computational study of a thioamide derivative, which is structurally related to the given compound, were explored through techniques such as X-ray diffraction, FT-IR, FT-Raman, and NMR spectroscopy. This research aids in understanding the compound's molecular geometry and electronic properties, which are crucial for its potential applications in material science and chemistry (Prasanth et al., 2015).
Polymerization Reaction Mechanisms
The polymerization kinetics of thiophene derivatives, including discussions on intermediates and mechanisms such as free radical polymerization, have been studied. These investigations provide insights into synthesizing novel polymeric materials with potential applications in various industrial sectors (Cho et al., 1999).
Novel Organic Sensitizers for Solar Cell Applications
Studies on organic sensitizers comprising donor, electron-conducting, and anchoring groups have shown the significance of thiophene derivatives in achieving high conversion efficiencies in solar cells. This research underscores the role of such compounds in developing more efficient renewable energy technologies (Kim et al., 2006).
Corrosion Inhibition
Investigations into the corrosion inhibition behavior of chalcone derivatives, which are structurally related to the specified compound, on mild steel in hydrochloric acid solution have been conducted. These studies highlight the potential application of such compounds in protecting industrial materials against corrosion, which is crucial for extending the lifespan of metal structures and components (Lgaz et al., 2017).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-thiophen-3-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-14-4-2-1-3-13(14)5-6-15(18)17-9-7-12-8-10-19-11-12/h1-6,8,10-11H,7,9H2,(H,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJOSFZHGKNROP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCC2=CSC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCC2=CSC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/no-structure.png)
![2,7,10-Trioxadispiro[2.0.54.33]dodecane](/img/structure/B2600416.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2600419.png)


![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2600424.png)



